PTC-510 TFA salt, also known as a specific salt form of PTC-510, is a compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. It is classified as a small molecule inhibitor, specifically targeting the protein degradation pathway associated with the ubiquitin-proteasome system. This compound has been investigated for its role in modulating cellular processes, particularly in cancer treatment and neurodegenerative diseases.
PTC-510 TFA salt is derived from the parent compound PTC-510, which was originally developed by PTC Therapeutics. The TFA (trifluoroacetic acid) salt form is used to enhance the solubility and stability of the compound in various formulations, making it more suitable for biological studies and potential clinical applications.
PTC-510 TFA salt can be classified under the following categories:
The synthesis of PTC-510 TFA salt involves several chemical reactions, typically starting from readily available precursors. The synthesis pathway includes:
The synthesis may employ techniques such as:
PTC-510 TFA salt has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of trifluoroacetic acid enhances its solubility profile.
Key structural data includes:
PTC-510 TFA salt participates in various chemical reactions, primarily involving:
The kinetics of these interactions can be analyzed using techniques such as:
PTC-510 TFA salt functions by inhibiting specific proteins involved in the ubiquitin-proteasome pathway, leading to altered protein degradation rates. This modulation can result in increased levels of certain proteins that are beneficial for cellular function, particularly under stress conditions such as cancer or neurodegeneration.
Research indicates that PTC-510 can lead to:
PTC-510 TFA salt has several applications in scientific research, including:
PTC-510 TFA salt possesses the molecular formula C₂₆H₂₆BrN₃O₂S, as confirmed by PubChem records (CID 11455253) [1]. The compound integrates a brominated heterocyclic core with a cyclohexyl substituent, contributing to its hydrophobic character. Theoretical mass calculations yield an exact mass of 523.0929 Da, while experimental measurements report a molecular weight of 524.48 g/mol for the free base [2]. The trifluoroacetate (TFA) counterion increases the salt’s molecular weight by approximately 114 g/mol, though the exact mass of the salt form requires inclusion of the TFA anion (CF₃COO⁻).
Table 1: Molecular Weight Comparison
Form | Molecular Weight (g/mol) | Exact Mass (Da) |
---|---|---|
Free Base | 524.48 | 523.0929 |
TFA Salt (est.) | ~638.48 | - |
Elemental analysis aligns with the theoretical composition: C (59.54%), H (5.00%), Br (15.23%), N (8.01%), O (6.10%), S (6.11%) [2]. The bromine atom’s significant mass fraction underscores its role in structural stability and potential bioactivity.
The TFA counterion stabilizes PTC-510’s protonated amine groups via electrostatic interactions. Trifluoroacetate anions exhibit strong hydrogen-bonding affinity due to their high electronegativity and resonance-delocalized charge. In peptides and complex organic salts like PTC-510 TFA, TFA can influence secondary structure by modulating charge distribution across basic residues (e.g., Arg, Lys) [4]. This coordination:
PTC-510 TFA salt displays marked solubility contrasts across solvents:
The TFA counterion enhances polarity, facilitating dissolution in polar aprotic media but limiting utility in aqueous systems without surfactants or cosolvents.
NMR Spectroscopy:¹H/¹³C NMR analysis in deuterated solvents (e.g., DMSO-d₆) resolves key structural features:
Table 2: Predicted NMR Shifts for PTC-510 TFA Salt
Proton Site | δ (ppm) | Multiplicity |
---|---|---|
Methoxy (-OCH₃) | 3.75–3.85 | Singlet |
Aromatic H (indole) | 7.20–7.80 | Multiplet |
Cyclohexyl CH | 2.90–3.10 | Multiplet |
Cyclohexyl CH₂ | 1.10–2.20 | Multiplet |
Mass Spectrometry:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0